molecular formula C16H19ClN6O3S B14955899 (4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Cat. No.: B14955899
M. Wt: 410.9 g/mol
InChI Key: YJPDNXKPLWXSIX-UHFFFAOYSA-N
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Description

The compound “(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of tetrazole, phenyl, piperazine, and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrazole ring, chlorination of the phenyl ring, and coupling with the piperazine and thiophene derivatives. Typical reaction conditions might include:

    Tetrazole Formation: Cyclization of nitriles with azides under acidic or basic conditions.

    Chlorination: Electrophilic aromatic substitution using chlorinating agents like thionyl chloride.

    Coupling Reactions: Use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenated phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: can be compared with other tetrazole-containing compounds, piperazine derivatives, and thiophene-based molecules.

Uniqueness

  • The combination of these functional groups in a single molecule might confer unique biological activities or chemical properties not seen in simpler analogs.

Properties

Molecular Formula

C16H19ClN6O3S

Molecular Weight

410.9 g/mol

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H19ClN6O3S/c17-12-1-2-14(15(9-12)23-11-18-19-20-23)16(24)22-6-4-21(5-7-22)13-3-8-27(25,26)10-13/h1-2,9,11,13H,3-8,10H2

InChI Key

YJPDNXKPLWXSIX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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